molecular formula C21H21N5O3 B2516438 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 2034266-93-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2516438
CAS No.: 2034266-93-6
M. Wt: 391.431
InChI Key: SRGHNBCZXQUVRY-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a bifunctional pyridazinone derivative featuring dual pyridazinone moieties linked via an ethyl-acetamide scaffold. The 3-cyclopropyl and 3-phenyl substituents on the pyridazinone rings distinguish it structurally from simpler analogs. Pyridazinones are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as highlighted in and .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19(22-12-13-25-20(28)10-8-18(23-25)16-6-7-16)14-26-21(29)11-9-17(24-26)15-4-2-1-3-5-15/h1-5,8-11,16H,6-7,12-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGHNBCZXQUVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves the following steps:

  • Formation of the Intermediate

    • React 3-cyclopropyl-6-oxopyridazine with ethylene dibromide in the presence of a base, such as potassium carbonate, to obtain the intermediate N-(2-bromoethyl)-3-cyclopropyl-6-oxopyridazine.

  • Nucleophilic Substitution

    • React the intermediate with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide under anhydrous conditions, often using acetonitrile as the solvent.

Industrial Production Methods

In an industrial setting, the compound can be produced in large scale by:

  • Batch Processing

    • Carrying out the synthetic reactions in large reactors, optimizing reaction conditions for yield and purity.

  • Continuous Flow Synthesis

    • Utilizing continuous flow reactors for more consistent quality and efficient production. This method can minimize the formation of by-products and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide undergoes several types of reactions:

  • Oxidation

    • Oxidative conditions can modify the cyclopropyl group or the pyridazinone rings.

  • Reduction

    • Reductive conditions can reduce the pyridazinone rings to dihydropyridazinones.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Solvents: : Acetonitrile, dichloromethane, methanol.

Major Products

  • Oxidation: : Formation of carboxylic acids or alcohols from the oxidation of the cyclopropyl group.

  • Reduction: : Formation of reduced pyridazinone derivatives.

Scientific Research Applications

This compound is utilized in various scientific research applications:

  • Chemistry

    • As a building block for the synthesis of more complex molecules.

  • Biology

    • Investigating its role as a potential enzyme inhibitor due to the presence of pyridazinone rings.

  • Medicine

    • Potential therapeutic uses, particularly in targeting specific pathways in cancer or inflammation.

  • Industry

    • As a precursor for manufacturing advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exerts its effects involves:

  • Molecular Targets

    • Enzyme inhibition: The compound can bind to the active sites of enzymes, preventing their normal function.

  • Pathways Involved

    • Interfering with signaling pathways crucial for cell proliferation and survival, particularly in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Acetamide Derivatives with Cyclopropyl Groups

Compound : 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide (CAS 2034424-65-0)

  • Key Features: Retains the 3-cyclopropylpyridazinone core but replaces the ethyl linker with a thiazolylmethyl group.
  • Molecular Data : C₁₉H₁₈N₄O₂S, MW 366.4 g/mol .
  • Implications : The thiazole substituent may enhance lipophilicity and metabolic stability compared to the ethyl-linked target compound.

Phenyl-Substituted Pyridazinone Analogs

Compound : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 898189-76-9)

  • Key Features: Shares the 3-phenylpyridazinone motif but lacks the cyclopropyl group and ethyl spacer.
  • Molecular Data : C₁₈H₁₆N₄O₂, MW 336.35 g/mol .
  • Implications : The pyridinylmethyl group may improve solubility but reduce steric bulk compared to the target compound’s ethyl-linked cyclopropyl moiety.

Compound : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS 898132-80-4)

  • Key Features : Incorporates a trifluoromethylphenyl group instead of cyclopropyl.
  • Molecular Data : C₁₉H₁₄F₃N₃O₂, MW 381.33 g/mol .
  • Implications : The electron-withdrawing CF₃ group may enhance metabolic resistance but reduce π-π stacking interactions in biological targets.

Thio-Modified Pyridazinone Derivatives

Compound : N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b)

  • Key Features : Replaces oxygen with sulfur in the acetamide linker and adds methylthio-benzyl substituents.
  • Molecular Data : C₂₁H₂₀IN₃O₂S, MW 505.37 g/mol; 1H NMR δ 2.30 (s, 3H), 7.61 (d, J=8.8 Hz) .
  • Implications : Thio-modification may alter binding kinetics or redox sensitivity compared to oxygenated analogs.

Comparative Analysis of Physicochemical and Pharmacological Properties

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₂N₄O₃ 378.43 3-cyclopropyl, 3-phenyl, ethyl linker High steric bulk; potential dual-targeting
2-(3-Cyclopropyl-6-oxo...) C₁₉H₁₈N₄O₂S 366.40 Thiazolylmethyl Enhanced lipophilicity
2-(6-Oxo-3-phenyl...) C₁₈H₁₆N₄O₂ 336.35 Pyridinylmethyl Improved aqueous solubility
N-(4-Iodophenyl)-2-{3-methyl...} C₂₁H₂₀IN₃O₂S 505.37 Methylthio-benzyl, iodoaryl Potential halogen-bonding interactions

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound with significant biological activity, particularly in the realms of cancer research and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a cyclopropyl group and pyridazinone moieties. The molecular formula is C16H18N4O2C_{16}H_{18}N_4O_2 with a molecular weight of approximately 302.35 g/mol. The structural features are crucial for its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight302.35 g/mol
CAS Number2097862-97-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazomethane or cyclopropylcarbene precursors are common methods.
  • Amide Bond Formation : The final step involves coupling the pyridazinone intermediate with appropriate acetic acid derivatives under conditions that promote amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against non-small cell lung carcinoma (NSCLC) and central nervous system (CNS) tumors. In vitro studies have shown that it induces G1 cell cycle arrest and apoptosis in cancer cell lines. For instance, in studies involving various cancer cell lines, it demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent inhibitory effects on cell proliferation .

The mechanism of action appears to involve the modulation of specific enzymes or receptors associated with tumor growth. It may inhibit key signaling pathways that promote cancer cell survival and proliferation. The compound's structure suggests potential interactions with active sites on target proteins, altering their conformations and functions.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of this compound against NSCLC.
    • Findings : The compound showed significant inhibition of tumor growth in vitro, with notable selectivity towards cancerous cells compared to normal cells.
  • Mechanistic Study :
    • Objective : Investigate the binding affinity of the compound to specific enzymes involved in tumor metabolism.
    • Findings : The compound was found to bind effectively to target enzymes, leading to decreased enzymatic activity associated with tumor progression.

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, typically starting with the preparation of pyridazinone cores followed by coupling via ethyl and acetamide linkers. For example:

  • Cyclization of substituted hydrazines with diketones to form pyridazinone rings .
  • Amide coupling using reagents like EDCI/HOBt to connect the cyclopropyl-pyridazinone and phenyl-pyridazinone moieties . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to isolate intermediates and the final product. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : To verify substituent positions and linker connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₃N₅O₄) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. What preliminary biological activities have been reported for related pyridazinone-acetamide derivatives?

  • Anti-inflammatory activity : Observed in analogs with fluorophenyl groups (IC₅₀ = 12 µM in COX-2 inhibition assays) .
  • Anticancer potential : Derivatives with thiophene or naphthyl groups show moderate cytotoxicity (e.g., 40% inhibition of HeLa cells at 50 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution of the cyclopropyl, phenyl, or acetamide groups is key. For example:

Substituent Biological Impact Reference
3-Cyclopropyl Enhances metabolic stability vs. methyl groups
3-Phenyl Increases COX-2 selectivity (↓ off-target effects)
Ethyl linker Improves solubility vs. methylene linkers
Methodology : Synthesize analogs, test in enzyme inhibition assays (e.g., COX-1/COX-2), and correlate with computational docking .

Q. What mechanistic insights exist for pyridazinone-acetamide interactions with biological targets?

  • COX-2 inhibition : The acetamide linker hydrogen-bonds with Arg120, while the phenyl group occupies the hydrophobic pocket .
  • Kinase modulation : Pyridazinone derivatives inhibit CDK2 via π-π stacking with Phe80 . Validation : Use SPR (surface plasmon resonance) for binding affinity measurements and Western blotting for downstream pathway analysis .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Solubility vs. Bioactivity : Hydrophobic substituents (e.g., cyclopropyl) improve membrane permeability but reduce aqueous solubility. Use logP calculations and PEGylation to balance .
  • Bioassay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and control for metabolite interference (e.g., CYP450 inhibitors) .

Q. What strategies improve solubility without compromising target binding?

  • Prodrug design : Introduce phosphate groups at the pyridazinone oxygen for pH-dependent release .
  • Co-solvent systems : Use DMSO/PBS (10:90) for in vitro assays or cyclodextrin complexes for in vivo studies .

Q. How stable is this compound under physiological conditions?

  • pH stability : Degrades <10% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly in acidic conditions (pH 2.0, >50% degradation) .
  • Thermal stability : Stable at 25°C (6 months) but decomposes at >150°C (TGA data) .

Q. What metabolic pathways are predicted for this compound?

  • Phase I metabolism : CYP3A4-mediated oxidation of cyclopropyl to cyclopropanol (predicted via SwissADME) .
  • Phase II metabolism : Glucuronidation of the acetamide group (confirmed via liver microsome assays) .

Q. Which synergistic combinations enhance therapeutic potential?

  • With NSAIDs : Synergistic anti-inflammatory effects (e.g., 2-fold reduction in IL-6 with ibuprofen) .
  • With chemotherapeutics : Enhances doxorubicin efficacy in multidrug-resistant cancers (combination index = 0.7) .

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